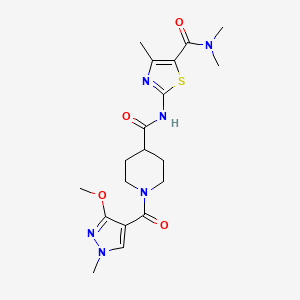

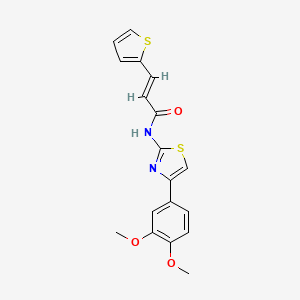

![molecular formula C17H15NO3S B2864157 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448057-87-1](/img/structure/B2864157.png)

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro-thiophene derivative . Spiro-thiophene derivatives are known to be promising hole transporting materials for perovskite solar cells .

Synthesis Analysis

The synthesis of thiophene derivatives, including spiro-thiophene derivatives, has been a topic of interest in recent years . A common method for the synthesis of thiophene derivatives involves heterocyclization of various substrates . Another method involves the 1,3-dipolar cycloaddition reaction of azomethine ylide with dipolarophiles .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom . The molecular structure of thiophene derivatives, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, can be complex and varied, depending on the specific substituents and their positions .Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another common reaction .Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis and Biological Activities

Spiro compounds, including those related to "1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one", exhibit significant biological activities. An enantioselective organocatalytic approach has been developed for the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives showing high enantiopurity and structural diversity. These derivatives are synthesized through asymmetric catalytic three-component 1,3-dipolar cycloaddition, suggesting potential in medicinal chemistry and diversity-oriented synthesis due to their biological relevance (Chen et al., 2009).

Crystal Structure and Chemical Properties

The crystal structure of compounds related to the target molecule reveals complex geometries and interactions. For instance, ethyl 2′′,3-dioxo-7′,7a’-dihydro-1′H,3H,3′H-dispiro[benzo[b]thiophene-2,6'-pyrrolo[1,2-c]thiazole-5′,3′′-indoline]-7′-carboxylate demonstrates how the central pyrrolidine ring adopts an envelope conformation, influencing the molecule's chemical properties and potential reactivity (Savithri et al., 2015).

Synthesis of Spirocyclopropane Compounds

Research on the synthesis of spirocyclopropane compounds, such as spiro[benzo[b]thiophene-2(3H), 1'-cyclopropan]-3-ones, reveals methods to create structurally complex and diverse spirocyclic compounds. These findings contribute to the development of new synthetic routes and applications in pharmaceuticals and materials science (Kawada et al., 1986).

Thermal Reactions and Spiro-Compound Formation

Investigations into the thermal reactions of cyclic sulfur ylides have led to the formation of novel spiro-compounds, demonstrating the versatility of these reactions in generating structurally unique molecules. Such studies highlight the potential for developing new synthetic strategies and understanding reaction mechanisms (Hori et al., 1983).

Combinatorial Synthesis of Spirooxindole Derivatives

The combinatorial synthesis approach has been used to create a series of spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives, showcasing the method's efficacy in generating biologically relevant products with excellent yields. This research underscores the utility of combinatorial chemistry in the rapid development of compounds with potential pharmaceutical applications (Li et al., 2014).

Medicinal Chemistry Research

A review on spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research highlights the significant progress in synthesizing these compounds and their biological relevance. This pharmacophore has been identified as a structural component in many drugs, drug candidates, and biochemical reagents, indicating its importance in drug discovery and development (Ghatpande et al., 2020).

Zukünftige Richtungen

Thiophene-based analogs, including “1’-(Thiophene-3-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, continue to attract interest due to their potential as biologically active compounds . Future research may focus on the synthesis of novel thiophene derivatives, investigation of their biological activities, and exploration of their potential applications in various fields .

Eigenschaften

IUPAC Name |

1'-(thiophene-3-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-14-9-17(21-15-4-2-1-3-13(14)15)6-7-18(11-17)16(20)12-5-8-22-10-12/h1-5,8,10H,6-7,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXIZSMRHYKFQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

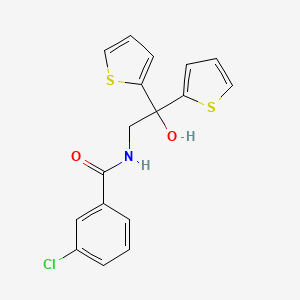

![2-[3-(trifluoromethyl)phenoxy]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2864079.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2864083.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![2-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2864089.png)

![3-[1-(3-Methoxyphenyl)ethyl]pyrrolidine hydrochloride](/img/structure/B2864090.png)

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)propan-1-one](/img/structure/B2864091.png)

![(3R)-N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B2864095.png)